molecular formula C15H22O3 B14722505 Heptyl hydroxy(phenyl)acetate CAS No. 5421-26-1

Heptyl hydroxy(phenyl)acetate

Cat. No.: B14722505
CAS No.: 5421-26-1
M. Wt: 250.33 g/mol
InChI Key: XJVVNPAWWMPUJO-UHFFFAOYSA-N
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Description

Heptyl hydroxy(phenyl)acetate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl hydroxy(phenyl)acetate can be synthesized through the esterification of heptanol with hydroxy(phenyl)acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Heptyl hydroxy(phenyl)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield heptanol and hydroxy(phenyl)acetic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Acid or base catalysts under mild heating.

Major Products Formed:

    Hydrolysis: Heptanol and hydroxy(phenyl)acetic acid.

    Reduction: Heptyl alcohol and phenylmethanol.

    Transesterification: New ester and alcohol depending on the reactants used.

Scientific Research Applications

Heptyl hydroxy(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of heptyl hydroxy(phenyl)acetate involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases to release the active hydroxy(phenyl)acetic acid, which can then interact with specific molecular targets. The exact pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Heptyl hydroxy(phenyl)acetate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent and in flavorings.

    Methyl butyrate: Known for its fruity odor and used in perfumes.

    Phenyl acetate: Similar structure but with a phenyl group instead of a heptyl group.

Uniqueness: this compound stands out due to its unique combination of a heptyl group and a hydroxy(phenyl)acetate moiety, which imparts distinct chemical and physical properties

Properties

CAS No.

5421-26-1

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

heptyl 2-hydroxy-2-phenylacetate

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-9-12-18-15(17)14(16)13-10-7-6-8-11-13/h6-8,10-11,14,16H,2-5,9,12H2,1H3

InChI Key

XJVVNPAWWMPUJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C(C1=CC=CC=C1)O

Origin of Product

United States

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